
(1-(2-Chlorobenzyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Chlorobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H14ClN It is a derivative of cyclopropylmethanamine, where the cyclopropyl group is substituted with a 2-chlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chlorobenzyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with 2-chlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(2-Chlorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (1-(2-Chlorobenzyl)cyclopropyl)methanamine is used as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and in the study of reaction mechanisms .
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications .
Mecanismo De Acción
Comparación Con Compuestos Similares
- (1-(2-Bromobenzyl)cyclopropyl)methanamine
- (1-(2-Fluorobenzyl)cyclopropyl)methanamine
- (1-(2-Methylbenzyl)cyclopropyl)methanamine
Uniqueness: (1-(2-Chlorobenzyl)cyclopropyl)methanamine is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClN |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
[1-[(2-chlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 |
Clave InChI |
SYUQJCZYLYAJSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CC=C2Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


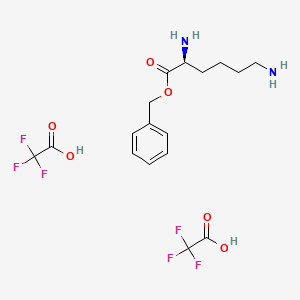



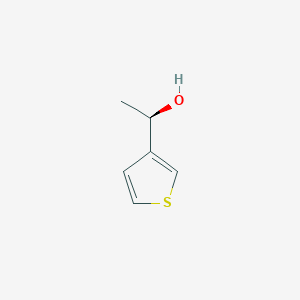
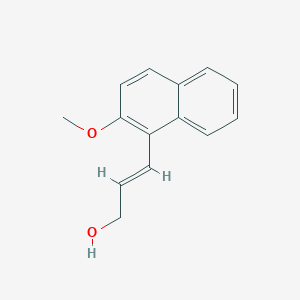
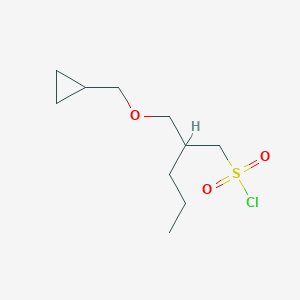
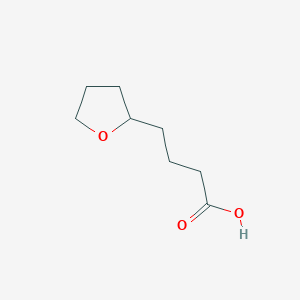
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
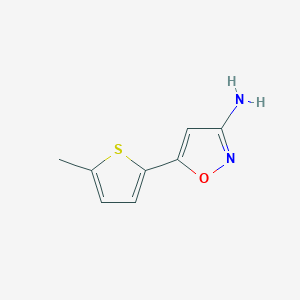

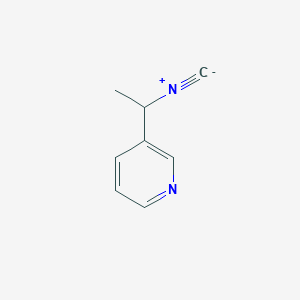

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
